molecular formula C14H10FN3S B11543311 5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11543311
M. Wt: 271.31 g/mol
InChI Key: RBCGLULQRMEDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a thiol group (-SH) and two aromatic rings, one of which is substituted with a fluorine atom. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzoyl hydrazine with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can undergo reduction reactions, particularly at the aromatic rings.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.

    Chemical Biology: It is used as a probe to study various biological processes and interactions at the molecular level.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with various biological targets through hydrogen bonding and π-π interactions, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde
  • 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde
  • 5-(2-fluorophenyl)-4-oxazolecarboxylic acid

Uniqueness

5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a thiol group and a triazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C14H10FN3S

Molecular Weight

271.31 g/mol

IUPAC Name

3-(2-fluorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10FN3S/c15-12-9-5-4-8-11(12)13-16-17-14(19)18(13)10-6-2-1-3-7-10/h1-9H,(H,17,19)

InChI Key

RBCGLULQRMEDSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3F

Origin of Product

United States

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